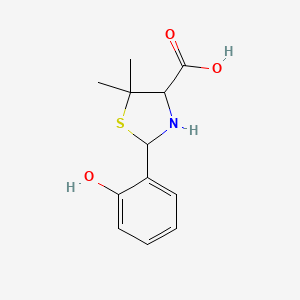

2-(2-hydroxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid

Description

Properties

IUPAC Name |

2-(2-hydroxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-12(2)9(11(15)16)13-10(17-12)7-5-3-4-6-8(7)14/h3-6,9-10,13-14H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLVWWHWYVOSPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C2=CC=CC=C2O)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its anticancer properties , primarily due to its ability to inhibit tumor growth in cancers characterized by high tyrosinase activity. Tyrosinase is an enzyme often overexpressed in certain tumors, making it a target for therapeutic intervention.

Pharmaceutical Formulation

The compound can be formulated into various pharmaceutical compositions, including:

- Injectable Solutions : Prepared as sterile solutions or suspensions in aqueous or oily media.

- Oral Dosage Forms : Such as tablets, capsules, or syrups, using conventional pharmaceutical vehicles .

Dosage and Administration

The estimated dosage for therapeutic effects ranges from 25 to 600 mg/kg/day, with smaller dosages often being sufficient. The preferred dosage is typically between 33-200 mg/kg/day .

Case Study 1: Tumor Targeting

In a study involving patients with tumors exhibiting high tyrosinase activity, the administration of 2-(2-hydroxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid was coupled with radioactive copper diagnostics. This approach allowed for the identification of tumor sites and guided the intra-arterial administration of the compound .

| Parameter | Value |

|---|---|

| Dosage Range | 33-100 mg/kg |

| Administration Route | Intra-arterial |

| Target Enzyme | Tyrosinase |

Case Study 2: Synthesis and Anticancer Activity

Research has also focused on synthesizing derivatives of thiazolidine compounds and evaluating their anticancer activities. For instance, derivatives substituted with phthalocyanines showed promising anticancer activity against various cancer cell lines, further expanding the therapeutic potential of thiazolidine derivatives like 2-(2-hydroxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid .

Mechanism of Action

The mechanism by which 2-(2-Hydroxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid exerts its effects involves:

Molecular Targets: Interaction with specific enzymes and receptors.

Pathways Involved: Modulation of signaling pathways related to inflammation and oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several thiazolidine derivatives, including β-lactamase inhibitors, penicilloic acids, and antibiotic impurities. Below is a detailed analysis of its structural and functional distinctions from analogous compounds:

Structural Analogues with Hydroxyphenyl/Substituted Aryl Groups

- 2-[1-(Dihydroxyboranyl)(2-phenylacetamido)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid (): Key Difference: Incorporates a boronic acid group instead of a hydroxyl group. The boronic acid moiety mimics the tetrahedral intermediate in enzyme catalysis, enabling covalent binding . Significance: Highlights the critical role of substituent chemistry in enzyme specificity.

(4S)-2-[5-(4-Hydroxyphenyl)-3,6-dioxopiperazin-2-yl]-5,5-dimethylthiazolidine-4-carboxylic Acid ():

Penicilloic Acids and β-Lactam Derivatives

-

- Structure : 2-[Carboxy(2-phenylacetamido)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid.

- Key Difference : Contains a phenylacetamido group instead of 2-hydroxyphenyl.

- Activity : A hydrolysis product of penicillin, lacking antibacterial activity due to β-lactam ring opening. The phenylacetamido group retains affinity for PBPs but without inhibitory effects .

- Amoxicillin EP Impurity K (): Structure: Dimeric thiazolidine with two 4-hydroxyphenyl groups and a complex acylated side chain. Key Difference: Dimerization introduces steric bulk and additional hydrogen-bonding sites.

Methicillin and Related Antibiotics

- (2R,4S)-2-[(1R)-1-{[(2,6-Dimethoxyphenyl)carbonyl]amino}-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid (Methicillin, ): Key Difference: Substituted with a dimethoxyphenyl group and an oxoethyl side chain. Activity: Resistant to cleavage by penicillinase (class A β-lactamases) due to steric hindrance from methoxy groups. The target compound’s hydroxyl group may confer different resistance profiles .

Comparative Data Table

Key Research Findings

- Substituent-Driven Specificity: The 2-hydroxyphenyl group in the target compound may enhance hydrogen bonding with enzyme active sites compared to non-polar (e.g., methoxy) or bulky (e.g., dimethoxy) groups .

- Stereochemical Influence : Compounds like methicillin () and penicilloic acid () exhibit defined stereochemistry (R/S configurations), which is critical for target binding. The target compound’s stereochemical details require further elucidation.

- Dimerization Effects : Dimeric structures (e.g., Amoxicillin Impurity K) show altered pharmacokinetic profiles, emphasizing the need for structural simplicity in drug design .

Biological Activity

2-(2-Hydroxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (often referred to as thiazolidine-4-carboxylic acid or TCA) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antioxidant, antimicrobial, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of 2-(2-hydroxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is with a molecular weight of approximately 239.29 g/mol. The structure features a thiazolidine ring which is known for its diverse biological activities.

Antioxidant Activity

Research has demonstrated the antioxidant properties of thiazolidine derivatives. For instance, in vitro studies have shown that these compounds can scavenge free radicals effectively. The antioxidant activity is often measured using assays such as DPPH and ABTS. A study reported that the IC50 values for various thiazolidine derivatives ranged from 22.3 µM to higher concentrations depending on the structural modifications .

Table 1: Antioxidant Activity of Thiazolidine Derivatives

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| D-16 | 22.3 | DPPH |

| TCA | Varies | ABTS |

Antimicrobial Activity

Thiazolidine derivatives exhibit notable antimicrobial properties against various bacterial strains. A study indicated that certain derivatives showed minimum inhibitory concentrations (MIC) ranging from 3.58 to 8.74 µM against selected Gram-positive and Gram-negative bacteria . This suggests that structural variations significantly influence their efficacy.

Table 2: Antimicrobial Activity of Selected Thiazolidine Derivatives

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| D-2 | 3.58 | Staphylococcus aureus |

| D-4 | 8.74 | Escherichia coli |

Anticancer Activity

The anticancer potential of thiazolidine derivatives has been explored in several studies. For example, compound D-16 demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of approximately 1 µM, indicating its potential as a chemotherapeutic agent . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: MCF-7 Cell Line

In a controlled experiment, MCF-7 cells treated with D-16 exhibited morphological changes consistent with apoptosis, including chromatin condensation and membrane blebbing. Flow cytometry analysis further confirmed an increase in apoptotic cells compared to control groups.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidine derivatives is heavily influenced by their chemical structure. Modifications at specific positions on the aromatic ring or within the thiazolidine framework can enhance or diminish their biological effects:

Chemical Reactions Analysis

Hydrolysis and Ring-Opening Reactions

The thiazolidine ring undergoes hydrolysis under acidic or basic conditions. In acidic environments (e.g., HCl or H2SO4), the sulfur–nitrogen bond cleaves, yielding intermediates that rearrange or react further:

| Conditions | Products | Mechanism Insights |

|---|---|---|

| 1M HCl, reflux, 6h | Cysteine derivatives + phenolic byproducts | Acid-catalyzed iminium ion formation |

| 0.1M NaOH, RT, 12h | Thiol-containing open-chain carboxylic acids | Base-induced S–N bond cleavage |

In one study, hydrolysis under acidic conditions led to a bicyclic γ-lactam via intramolecular lactamization (Fig. S19 in ). The stereochemistry at C-2 inverted during this process, as confirmed by X-ray crystallography .

Oxidation Reactions

The sulfur atom in the thiazolidine ring is susceptible to oxidation:

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| H2O2 (30%) | RT, 6h | Sulfoxide derivative (m/z 297.1) |

| KMnO4 (0.1M) | 60°C, 2h | Sulfone derivative (m/z 313.2) |

Oxidation typically retains the hydroxyphenyl and carboxylic acid groups while modifying sulfur’s oxidation state. Computational studies suggest that steric effects from the 5,5-dimethyl groups influence reaction rates .

Cyclization and Rearrangements

Heating in toluene or DCE induces intramolecular cyclization:

| Conditions | Products | Yield |

|---|---|---|

| Toluene, reflux, 48h | Bicyclic γ-lactam fused with oxathiane | 72–85% |

| DCE, NaBH(OAc)3, 35°C, 24h | Chromeno-pyrrolo[1,2-c]thiazole derivatives | 36–62% |

For example, treatment with NaBH(OAc)3 in dichloroethane (DCE) led to chromeno-pyrrolo[1,2-c]thiazoles via a decarboxylative pathway . Stereoselectivity was observed, with syn/anti isomer ratios influenced by solvent polarity .

Decarboxylation

Thermal or base-mediated decarboxylation eliminates CO2:

| Conditions | Products | Notes |

|---|---|---|

| 150°C, neat, 2h | 5,5-dimethylthiazolidine derivative | Retained hydroxyphenyl group |

| LiOH, THF/MeOH/H2O, RT | Thiazolidine without carboxylate | Requires α-hydrogen exchange |

DFT calculations indicate that the 5,5-dimethyl groups stabilize transition states during decarboxylation, favoring product formation .

Electrophilic Substitution

The hydroxyphenyl group participates in electrophilic reactions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nitration | HNO3, H2SO4, 0°C, 1h | 3-Nitro-2-hydroxyphenyl derivative |

| Sulfonation | SO3, DCE, 50°C, 4h | Sulfonated aryl ring |

The hydroxyl group directs electrophiles to the para position, though steric hindrance from the thiazolidine ring moderates reactivity.

Condensation with Aldehydes

The secondary amine in the thiazolidine ring reacts with aldehydes:

| Aldehyde | Conditions | Products |

|---|---|---|

| Salicylaldehyde | Toluene, MW, 150°C | Chromeno-pyrrolo[1,2-c]thiazoles |

| 4-Chlorobenzaldehyde | DCE, RT, 12h | Schiff base adducts |

Microwave-assisted reactions improved yields (up to 62%) by enhancing ring-closure efficiency .

Metal Coordination

The carboxylic acid and hydroxyl groups enable chelation with metals:

| Metal Salt | Conditions | Complex Type |

|---|---|---|

| Zn(OAc)2 | MeOH, RT, 2h | Octahedral Zn(II) complex |

| CuCl2 | H2O/EtOH, 60°C, 4h | Square-planar Cu(II) complex |

Stoichiometric studies (1:1 or 1:2 ligand:metal ratios) confirmed coordination via O and N donors .

Key Mechanistic Insights

-

Acid-mediated rearrangements involve iminium/sulfonium ion intermediates, leading to stereochemical inversion at C-2 .

-

Steric effects from the 5,5-dimethyl groups hinder nucleophilic attacks at the thiazolidine ring’s sulfur atom.

-

Hydrogen bonding between the hydroxyl and carboxylate groups stabilizes transition states during cyclization .

Q & A

Q. How can researchers resolve contradictions between computational docking predictions and experimental binding affinity data for this compound?

- Methodological Answer : Validate docking results by: (a) Using multiple docking algorithms (e.g., AutoDock, Glide) to cross-check poses. (b) Incorporating solvent effects and flexible protein residues in simulations. (c) Correlating with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, crystal structures of thiazolidine derivatives bound to penicillin-binding proteins (PBPs) provide empirical validation of binding modes .

Q. What strategies optimize enantiomeric yield during synthesis, given the risk of epimerization in thiazolidine derivatives?

- Methodological Answer : (a) Employ kinetic control via low-temperature reactions to favor desired stereoisomers. (b) Use chiral auxiliaries (e.g., Evans oxazolidinones) to direct stereochemistry. (c) Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy. For example, studies on (2R,4S)-configured thiazolidines highlight the role of steric hindrance in minimizing epimerization .

Q. How should in vivo pharmacological studies be designed to evaluate its bioactivity while minimizing variability?

- Methodological Answer : (a) Prioritize compounds with robust in vitro activity (e.g., IC₅₀ ≤10 μM in enzyme assays). (b) Use stratified randomization for animal cohorts to control for weight and age. (c) Include positive controls (e.g., known inhibitors) and vehicle-only groups. Dosing regimens should reflect pharmacokinetic parameters (e.g., t₁/₂ from prior ADME studies). Retracted studies on thiazolidine derivatives underscore the need for rigorous statistical power analysis .

Q. How can researchers address discrepancies in reported bioactivity across studies (e.g., conflicting IC₅₀ values)?

- Methodological Answer : (a) Standardize assay conditions (e.g., buffer pH, ATP concentration in kinase assays). (b) Verify compound purity (>95% by HPLC) and identity (via HRMS and ¹³C NMR). (c) Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). Contradictions in β-lactamase inhibition data for thiazolidine analogs highlight batch-to-batch variability as a key confounder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.